molecular formula C7H12O2 B009355 3-Hydroxy-3-methyl-5-hexen-2-one CAS No. 103084-92-0

3-Hydroxy-3-methyl-5-hexen-2-one

Cat. No.: B009355
CAS No.: 103084-92-0
M. Wt: 128.17 g/mol
InChI Key: SYQRQOOKHDEYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-methyl-5-hexen-2-one is a specialized organic compound of interest in synthetic and medicinal chemistry research. Its molecular structure, featuring both a hydroxyl group and a ketone functionality within an unsaturated carbon chain, makes it a potential building block or intermediate for the synthesis of more complex molecules. Researchers may explore its utility in various chemical reactions, including conjugate additions and asymmetric synthesis, which are fundamental for constructing pharmacologically active compounds . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult appropriate safety data sheets and handle the material in a properly controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103084-92-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-hydroxy-3-methylhex-5-en-2-one

InChI

InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3

InChI Key

SYQRQOOKHDEYLO-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(CC=C)O

Canonical SMILES

CC(=O)C(C)(CC=C)O

Synonyms

5-Hexen-2-one, 3-hydroxy-3-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 3 Methyl 5 Hexen 2 One

Direct Synthetic Approaches

Direct synthetic methods aim to construct the target molecule in a highly convergent manner, often by forming key carbon-carbon or carbon-oxygen bonds in the final steps.

Indium-Mediated Barbier-Type Reactions for α-Hydroxy Ketone Synthesis

The Barbier-type reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. researchgate.net In this one-pot synthesis, a carbonyl compound, an alkyl halide, and a metal are mixed together. nih.gov Indium has emerged as a particularly useful metal for these reactions, especially in aqueous media, due to its high selectivity and tolerance of various functional groups. nih.govrsc.org

The indium-mediated Barbier-type allylation is a well-established method for synthesizing homoallylic alcohols from aldehydes and ketones. researchgate.netnih.gov This methodology can be adapted for the synthesis of α-hydroxy ketones like 3-hydroxy-3-methyl-5-hexen-2-one (B9407). The general approach involves the reaction of an appropriate 1,2-diketone with an allyl halide in the presence of indium metal. For the synthesis of the target compound, this would involve the reaction of 2,3-butanedione (B143835) with allyl bromide and indium. The organoindium reagent, formed in situ, would attack one of the carbonyl groups of the diketone to yield the desired tertiary α-hydroxy ketone.

Solvent choice is critical in these reactions as it influences the nature of the organoindium intermediate. researchgate.netnih.gov While some reactions proceed well in protic solvents, polar aprotic solvents are also used, with evidence suggesting an allylindium(III) species as the active allylating intermediate. nih.gov The reaction temperature can also be a crucial factor for controlling regioselectivity, as demonstrated in the indium-mediated allenylation of glyoxals. nih.gov

Table 1: Generalized Indium-Mediated Synthesis

Reactant 1Reactant 2MetalTypical SolventProduct Type
1,2-Diketone (e.g., 2,3-butanedione)Allyl Halide (e.g., Allyl Bromide)Indium (In)H₂O/THF, Polar Aprotic Solventsα-Hydroxy Ketone

This method offers a simple and efficient route to chiral alcohol products with good yields. nih.gov

Stereocontrolled Synthesis: Pathways to Enantiomeric and Diastereomeric Forms

Achieving stereocontrol is a significant challenge in modern organic synthesis. For molecules with chiral centers like this compound, developing pathways to specific enantiomers or diastereomers is highly desirable.

Strategies for stereocontrolled synthesis often employ chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. rsc.org Asymmetric dihydroxylation and epoxidation are powerful techniques for introducing chirality. For instance, an enantioselective synthesis of the related (S)-2-hydroxy-5-methyl-3-hexanone has been achieved via Shi's asymmetric epoxidation of a silyl (B83357) enol ether precursor, yielding the product with a 72.8% enantiomeric excess (ee). researchgate.net A similar strategy could be envisioned for this compound, starting from the corresponding silyl enol ether of 3-methyl-5-hexen-2-one.

Another established method is the Sharpless asymmetric dihydroxylation. Applying this method to a silyl enol ether of 5-methyl-3-hexanone using AD-mix-β as the oxidant yielded optically active 2-hydroxy-5-methyl-3-hexanone (B12690846). researchgate.net This demonstrates the feasibility of using well-established catalytic asymmetric methods to access enantiomerically enriched α-hydroxy ketones. researchgate.net

Palladium-catalyzed reactions have also been developed for the stereocontrolled synthesis of related structures like 3-hydroxy-2-piperidinone carboxamides, indicating the potential for metal-catalyzed approaches to control stereochemistry. rsc.org

Table 2: Examples of Stereocontrolled Synthesis for Related Hydroxy Ketones

MethodPrecursorReagent/CatalystProductEnantiomeric Excess (ee)
Shi's Asymmetric EpoxidationSilyl enol ether of 5-methyl-3-hexanoneFructose-derived catalyst(S)-2-hydroxy-5-methyl-3-hexanone72.8%
Sharpless Asymmetric DihydroxylationSilyl enol ether of 5-methyl-3-hexanoneAD-mix-βOptically active 2-hydroxy-5-methyl-3-hexanone75.6%

Strategic Transformations from Precursor Molecules

Transforming readily available precursor molecules is a common and effective strategy in multi-step synthesis.

Conversion from Related Hexenone (B8787527) and Diketone Substrates

The synthesis of this compound can be achieved by modifying existing carbon skeletons. One logical precursor is a 1,2-diketone. The biocatalytic reduction of 5-methyl-2,3-hexanedione (B78870) using a dehydrogenase from Bacillus clausii has been shown to produce mainly 5-methyl-3-hydroxy-2-hexanone. rsc.org This enzymatic reduction is highly selective and represents a green chemistry approach to synthesizing α-hydroxy ketones from their corresponding diketones. rsc.org A similar biocatalytic or chemoselective reduction of 3-methyl-5-hexene-2,3-dione would directly yield the target compound.

Alternatively, one could start from a more common hexenone substrate. A documented synthesis involves the alkylation of 2,4-pentanedione (acetylacetone) with methallyl chloride to produce the isomeric 5-methyl-5-hexen-2-one (B1580765). odinity.com Subsequent targeted hydroxylation at the C3 position would be required to complete the synthesis.

Derivatization from β-Ketoester Precursors (General methodologies applicable to related compounds)

The alkylation of β-ketoesters, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation is a classic and versatile method for preparing ketones. This strategy can be adapted to synthesize the carbon backbone of the target molecule.

The general sequence involves:

Deprotonation: A base is used to remove the acidic α-proton from the β-ketoester (e.g., ethyl acetoacetate), forming an enolate.

Alkylation: The enolate acts as a nucleophile, attacking an appropriate electrophile. To obtain the desired structure, a two-step alkylation could be performed, first with a methyl halide and then with an allyl halide.

Hydrolysis and Decarboxylation: The resulting dialkylated β-ketoester is then subjected to acidic or basic hydrolysis to cleave the ester, followed by heating to promote decarboxylation, yielding the final ketone.

To introduce the hydroxyl group, a subsequent oxidation step at the α-position of the resulting ketone would be necessary. Alternatively, methods for the direct α-hydroxylation of keto-esters could be employed before the final decarboxylation step. A synthesis for the related 5-methyl-5-hexen-2-one utilizes the reaction of a ketoester with aqueous NaOH. odinity.com

Chemical Reactivity and Transformation Pathways of 3 Hydroxy 3 Methyl 5 Hexen 2 One

Reactions of the Carbonyl Moiety

The carbonyl group of the ketone is a primary site for chemical transformations, characterized by the electrophilicity of the carbonyl carbon. Reactions at this center typically involve nucleophilic addition.

Reduction Pathways

The reduction of the ketone in 3-Hydroxy-3-methyl-5-hexen-2-one (B9407) leads to the formation of 3-methyl-2,3-hex-5-ene-diol. This transformation is typically achieved using hydride-based reducing agents. The stereochemical outcome of this reduction is of significant interest, as the pre-existing chiral center at C3 can direct the approach of the hydride reagent, potentially leading to diastereoselective formation of either the syn or anti diol.

The choice of reducing agent can influence this selectivity. Non-chelating reagents, such as sodium borohydride (NaBH₄), often follow the Felkin-Anh model, where the nucleophile attacks from the side opposite the largest substituent. In contrast, chelating reagents, like zinc borohydride (Zn(BH₄)₂), can coordinate with both the existing hydroxyl group and the carbonyl oxygen, leading to hydride delivery from a specific face and potentially reversing the diastereoselectivity. acs.orgresearchgate.net

Reducing AgentProposed Control ElementExpected Major Diastereomer
Sodium Borohydride (NaBH₄)Non-chelation control (Felkin-Anh model)Anti-diol
Lithium Aluminum Hydride (LiAlH₄)Non-chelation control (generally less selective)Mixture of syn and anti diols
Zinc Borohydride (Zn(BH₄)₂)Chelation controlSyn-diol

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles. These reactions proceed via a tetrahedral alkoxide intermediate, which is subsequently protonated to yield a tertiary alcohol. libretexts.org The reactivity of the ketone in this compound is somewhat impeded by steric hindrance from the adjacent methyl group and the C3 tertiary alcohol substituent. libretexts.org

Strongly basic nucleophiles, such as those found in Grignard reagents (R-MgX) and organolithium reagents (R-Li), undergo irreversible addition to form a new carbon-carbon bond. masterorganicchemistry.com The reaction with such reagents would convert the starting α-hydroxy ketone into a diol with an expanded carbon skeleton. Other nucleophiles, like cyanide (CN⁻), can also add to the carbonyl group, forming a cyanohydrin.

Nucleophile (Reagent)IntermediateFinal Product Type
Methylmagnesium Bromide (CH₃MgBr)Magnesium alkoxideDiol (after acidic workup)
n-Butyllithium (n-BuLi)Lithium alkoxideDiol (after acidic workup)
Sodium Cyanide (NaCN)AlkoxideCyanohydrin (after acidic workup)

Reactions Involving the Alkene Moiety

The terminal alkene provides a second site for reactivity, primarily undergoing electrophilic addition reactions. Due to its isolation from the carbonyl group, its reactivity is not significantly influenced by the electronic properties of the ketone.

Electrophilic Additions

Electrophilic addition to the 5,6-double bond proceeds through the formation of a carbocation intermediate. openstax.org According to Markovnikov's rule, the initial attack by an electrophile (such as H⁺ from an acid) occurs at the less substituted carbon (C6), leading to the formation of the more stable secondary carbocation at C5. chemistrysteps.com Subsequent attack by a nucleophile at C5 yields the final product. chemistrysteps.comchemistryguru.com.sg

For example, reaction with hydrogen bromide (HBr) is expected to yield 5-bromo-3-hydroxy-3-methylhexan-2-one. Similarly, acid-catalyzed hydration (addition of H₂O) would result in the formation of 3-hydroxy-3-methylhexane-2,5-diol.

ReagentElectrophileNucleophilePredicted Major Product
HBrH⁺Br⁻5-Bromo-3-hydroxy-3-methylhexan-2-one
HClH⁺Cl⁻5-Chloro-3-hydroxy-3-methylhexan-2-one
H₂O / H₂SO₄ (cat.)H⁺H₂O3-Hydroxy-3-methylhexane-2,5-diol

Catalytic Hydrogenation Studies (General methodologies applicable to related compounds)

Catalytic hydrogenation allows for the selective reduction of the alkene moiety to an alkane without affecting the carbonyl group. This chemoselectivity is a significant challenge in molecules with multiple reducible functional groups. acs.org For non-conjugated systems like this compound, the selective hydrogenation of the C=C double bond is readily achievable under mild conditions using specific metal catalysts.

Catalysts such as Palladium on carbon (Pd/C) are highly effective for hydrogenating carbon-carbon double bonds while leaving ketones intact. pnnl.gov Other catalysts like Platinum oxide (PtO₂) or Rhodium on alumina (B75360) (Rh/Al₂O₃) can also be employed, typically at low hydrogen pressures and ambient temperatures, to ensure the reduction is limited to the alkene. This reaction would yield 3-hydroxy-3-methylhexan-2-one.

CatalystTypical ConditionsSelectivityProduct
Palladium on Carbon (Pd/C)H₂ (1 atm), RT, EthanolHigh for C=C over C=O3-Hydroxy-3-methylhexan-2-one
Platinum Oxide (PtO₂)H₂ (1-3 atm), RT, Acetic AcidHigh for C=C over C=O3-Hydroxy-3-methylhexan-2-one
Rhodium on Alumina (Rh/Al₂O₃)H₂ (1 atm), RT, HexaneHigh for C=C over C=O3-Hydroxy-3-methylhexan-2-one

Cycloaddition Reactions (e.g., Intramolecular [2+2] Photocycloadditions of Related Alkenyl Furanones)

The spatial proximity of the ketone and the terminal alkene in this compound allows for the possibility of intramolecular cycloaddition reactions. A notable example is the intramolecular [2+2] photocycloaddition, a reaction observed in related systems like 2-alkenyl-3(2H)-furanones. acs.org This type of reaction is initiated by the photoexcitation of the carbonyl group to a triplet diradical state. wikipedia.org

This excited state can then react with the tethered alkene. The reaction proceeds through the formation of a 1,4-diradical intermediate, which subsequently collapses to form a cyclobutane ring. In the case of this compound, this pathway would be expected to produce a bicyclic alcohol containing a cyclobutane ring fused to a cyclopentanol ring. Studies on related furanone systems have shown that the regioselectivity of the cycloaddition can be controlled by the length of the chain connecting the enone and the alkene, leading to the formation of unique bicyclic skeletons in high yields. acs.orgresearchgate.net

Reactant Class (Analogy)Reaction TypeKey IntermediateResulting Structure
2-(ω-alkenyl)-furanonesIntramolecular [2+2] Photocycloaddition1,4-DiradicalFused or Bridged Oxabicyclic Ketones
This compoundPredicted Intramolecular [2+2] Photocycloaddition1,4-DiradicalBicyclo[3.2.0]heptanol derivative

Reactivity of the Hydroxyl Group

Common reactions involving the hydroxyl group include oxidation, esterification, and etherification. While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to cleavage of the carbon-carbon bond adjacent to the hydroxyl group.

Esterification of the tertiary hydroxyl group can be achieved, although it is often more challenging than with primary or secondary alcohols due to steric hindrance. The use of highly reactive acylating agents or specific catalysts may be required to achieve good yields. Similarly, etherification, the formation of an ether linkage, can be accomplished under appropriate conditions, typically involving alkyl halides or other electrophilic alkylating agents in the presence of a base.

Another significant aspect of the hydroxyl group's reactivity is its directing effect in certain reactions. For instance, in the reduction of the adjacent ketone, the hydroxyl group can influence the stereochemical outcome by coordinating with the reducing agent. This directing effect is particularly important in diastereoselective reductions of β-hydroxyketones, leading to the formation of 1,3-diols with specific stereochemistry.

Reaction TypeReagents and ConditionsExpected Product
Esterification Acyl chloride, pyridine3-Acyloxy-3-methyl-5-hexen-2-one
Etherification Alkyl halide, NaH3-Alkoxy-3-methyl-5-hexen-2-one
Oxidation Strong oxidizing agents (e.g., KMnO₄)Carbon-carbon bond cleavage products
Directed Reduction Chelating Lewis acid (e.g., Bu₂BOMe), NaBH₄syn- or anti-3-methyl-5-hexene-2,3-diol

Organometallic Reactions (e.g., Allylstannation of Related Diketones)

Organometallic reagents are powerful tools for forming new carbon-carbon bonds, and their reactions with β-hydroxy ketones like this compound can lead to a variety of complex structures. The presence of both a ketone and a hydroxyl group allows for chelation-controlled reactions, where the organometallic reagent coordinates to both oxygen atoms, influencing the stereoselectivity of the addition to the carbonyl group.

Grignard reagents (RMgX) and organolithium compounds (RLi) are common organometallic reagents that add to the ketone carbonyl of β-hydroxy ketones. libretexts.org The stereochemical outcome of these additions can be highly dependent on the nature of the substrate and the reaction conditions. Chelation control often leads to the formation of a major diastereomer. acs.org For example, the reaction of Grignard reagents with β-hydroxy ketones where the functional groups are part of a cyclic system can proceed with high stereoselectivity. acs.org

Organometallic ReagentSubstrate TypeTypical Outcome
Grignard Reagent (RMgX)β-Hydroxy KetoneAddition to the carbonyl group to form a diol. Stereoselectivity can be influenced by chelation. acs.orgcdnsciencepub.com
Organolithium (RLi)β-Hydroxy KetoneSimilar to Grignard reagents, addition to the carbonyl to yield a diol.
Allylstannane/Lewis AcidDiketone (by analogy)Addition of an allyl group to one of the carbonyls.

Radical Chemistry and Mechanism Studies

The unsaturated nature of this compound, due to its terminal alkene, makes it a candidate for participation in radical reactions. Radical chemistry offers a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds, often under mild conditions.

One important area of radical chemistry for such molecules is intramolecular cyclization. nih.gov The generation of a radical at a suitable position within the molecule can lead to cyclization onto the double bond. For instance, a radical generated at the carbon bearing the hydroxyl group or at the α-position to the ketone could potentially cyclize to form a five- or six-membered ring. Such reactions are often initiated by radical initiators like AIBN in the presence of a radical mediator such as a tin hydride (though tin-free methods are increasingly favored). nih.govbbhegdecollege.com Manganese(III) acetate (B1210297) is another reagent that can be used to initiate oxidative free-radical cyclizations of unsaturated β-keto esters and related compounds. scispace.combrandeis.edu

The photochemistry of ketones can also lead to radical intermediates. Upon irradiation, ketones can undergo Norrish Type I cleavage to form a pair of radicals. libretexts.org For this compound, this could lead to the formation of an acyl radical and a tertiary alkyl radical. These radicals can then undergo various subsequent reactions, including recombination, disproportionation, or addition to the internal double bond.

Radical Reaction TypeInitiator/ReagentPotential Transformation
Intramolecular Cyclization Bu₃SnH, AIBNFormation of a cyclic alcohol or ketone.
Oxidative Cyclization Mn(OAc)₃Formation of cyclic products through an oxidative pathway. nih.gov
Photochemical (Norrish Type I) UV lightCleavage of the α-carbon-carbonyl bond to form radical intermediates. libretexts.org

Spectroscopic Characterization Techniques for 3 Hydroxy 3 Methyl 5 Hexen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR, the precise structure of 3-Hydroxy-3-methyl-5-hexen-2-one (B9407) can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The expected signals for this compound would be inferred from analogous structures like 3-hydroxy-3-methyl-2-butanone (B89657) and 5-hexen-2-ol (B1606890). The presence of the hydroxyl group introduces a signal that can be broad and its position variable depending on the solvent and concentration; this proton exchanges with deuterium (B1214612) oxide (D₂O). The vinyl group at the end of the chain gives rise to characteristic signals in the olefinic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are expected, corresponding to each carbon atom in the structure. The chemical shifts are indicative of the functional group to which each carbon belongs. For instance, the carbonyl carbon of the ketone is the most deshielded, appearing far downfield. Data from related compounds such as 3-hydroxy-3-methyl-2-butanone chemicalbook.com and the predicted spectrum for 5-methyl-3-hexen-2-one (B238795) hmdb.ca help in assigning these shifts.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment ¹³C NMR Predicted Chemical Shift (ppm) Assignment
H1~2.2SingletCH₃-C(O)C1~25-30CH₃-C(O)
H3'~1.3SingletC(OH)-CH₃C2~210-215C=O
OHVariable (e.g., 2.5-4.5)Broad Singlet-OHC3~70-75C-OH
H4~2.4Multiplet (dd)-CH₂-C3'~25-30C(OH)-CH₃
H5~5.8Multiplet (ddt)=CH-C4~45-50-CH₂-
H6~5.1-5.3Multiplet=CH₂C5~130-135=CH-
C6~118-122=CH₂

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of a molecule. For this compound (molar mass: 128.17 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 128.

The fragmentation pattern is highly diagnostic. Key fragmentation pathways for β-hydroxy ketones include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group. This would lead to the formation of a prominent acetyl cation ([CH₃CO]⁺) at m/z 43.

McLafferty Rearrangement: Not possible in this specific structure due to the lack of a γ-hydrogen on a saturated chain.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z 110.

Cleavage at the tertiary carbon: Fragmentation at the C3-C4 bond can occur, leading to various charged species.

Analysis of the mass spectrum of the related compound 5-methyl-3-hexen-2-one (molecular weight 112.17) shows major fragments at m/z 97, 69, and 43, corresponding to losses of methyl, isopropyl, and the acetyl group, respectively. chemicalbook.comchemicalbook.com These patterns, combined with the expected behavior of a β-hydroxy ketone, allow for a confident interpretation of the mass spectrum.

Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion Possible Origin
128[C₇H₁₂O₂]⁺Molecular Ion (M⁺)
113[C₆H₉O₂]⁺Loss of CH₃
110[C₇H₁₀O]⁺Loss of H₂O (Dehydration)
85[C₄H₅O₂]⁺Cleavage of C4-C5 bond
71[C₄H₇O]⁺Alpha-cleavage at C2-C3 with H rearrangement
55[C₄H₇]⁺Allyl cation fragment
43[C₂H₃O]⁺Acetyl cation (Alpha-cleavage at C2-C3)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The key functional groups in this compound are the hydroxyl group (-OH), the ketone (C=O), and the alkene (C=C). The IR spectrum of the related compound 5-hexen-2-ol shows a strong, broad absorption for the O-H stretch around 3300-3400 cm⁻¹ and a C=C stretch near 1640 cm⁻¹. nist.gov The spectrum of 5-methyl-3-hexen-2-one, an α,β-unsaturated ketone, shows a conjugated C=O stretch around 1675 cm⁻¹.

For this compound, the ketone is not conjugated with the double bond, so its C=O stretch is expected at a higher wavenumber, typical for a saturated ketone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the isolated ketone group. It is expected to exhibit a weak n → π* transition at a longer wavelength (around 270-290 nm) and a more intense π → π* transition at a shorter wavelength (below 200 nm). Because the carbonyl group is not conjugated with the C=C double bond, the strong absorption characteristic of enone systems (typically >220 nm) will be absent.

Predicted Spectroscopic Absorption Data

Spectroscopy Type Functional Group Predicted Absorption Range
Infrared (IR) O-H stretch (alcohol)3500 - 3200 cm⁻¹ (broad)
C-H stretch (sp³ and sp²)3100 - 2850 cm⁻¹
C=O stretch (ketone)~1715 cm⁻¹
C=C stretch (alkene)~1645 cm⁻¹
C-O stretch (alcohol)1260 - 1000 cm⁻¹
UV-Visible n → π* (ketone)~270 - 290 nm
π → π* (alkene)< 200 nm

Advanced Chromatographic-Spectroscopic Coupling Methods (e.g., GC-MS for related compounds)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. For a compound like this compound, GC would effectively separate it from reaction byproducts or impurities, and the coupled MS would provide immediate identification based on its mass spectrum and fragmentation pattern.

Studies on the analysis of other β-hydroxy ketones, such as ketone bodies in blood, frequently employ GC-MS. nih.govresearchgate.net In some methods, derivatization of the hydroxyl group (e.g., silylation) is performed prior to analysis to increase the compound's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. researchgate.net This approach would be highly applicable to the quantitative analysis of this compound.

Chiroptical Spectroscopy for Stereochemical Assignment

This compound possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with circularly polarized light, is the definitive method for assigning the absolute configuration (R or S) of these enantiomers. cas.czsaschirality.org

Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly useful. nih.gov

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized UV-Vis light. The n → π* transition of the ketone chromophore is particularly sensitive to its chiral environment and typically produces a distinct ECD signal (a Cotton effect). researchgate.net

Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized infrared light. VCD provides more detailed structural information as it probes the vibrations of the entire molecule.

The standard method involves measuring the experimental ECD or VCD spectrum of an enantiomerically pure sample and comparing it to the spectrum predicted for a specific configuration (e.g., the S-enantiomer) using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Applications of 3 Hydroxy 3 Methyl 5 Hexen 2 One in Advanced Organic Synthesis

Role as a Chiral or Achiral Building Block

The utility of a molecule as a building block in organic synthesis is determined by its functional groups and stereochemistry. 3-Hydroxy-3-methyl-5-hexen-2-one (B9407) possesses a unique combination of a ketone, a tertiary alcohol, and a vinyl group. This trifunctional nature allows for a variety of chemical transformations. The presence of a stereocenter at the C3 carbon means that enantiomerically pure forms of this compound can serve as valuable chiral synthons, introducing specific stereochemistry into a target molecule. Chiral building blocks are crucial in the synthesis of many natural products and pharmaceuticals, where specific stereoisomers are required for biological activity nih.gov.

While the achiral (racemic) form of this compound can be used in syntheses where the stereochemistry at that center is not critical or is established later in the sequence, the true synthetic power of this molecule lies in its application in asymmetric synthesis. The controlled synthesis of either the (R)- or (S)-enantiomer would provide access to distinct chiral pools for constructing complex stereochemical arrays.

Intermediate in the Formation of Specific Chemical Derivatives (e.g., Lactones)

The conversion of hydroxy ketones into other functional groups is a common strategy in organic synthesis. Lactones, which are cyclic esters, are prevalent in natural products and are valuable synthetic targets nih.govmdpi.com. The structure of this compound suggests it could be a precursor to various lactones. For instance, oxidative cleavage of the double bond followed by reduction of the ketone and subsequent intramolecular esterification could, in principle, yield a lactone.

However, specific literature detailing the transformation of this compound into a lactone is not available. General methods for lactone synthesis are abundant and include the oxidation of diols or the Baeyer-Villiger oxidation of cyclic ketones organic-chemistry.org. While one could hypothesize a synthetic route from this compound to a lactone, there are no documented examples of this specific transformation. Research on the synthesis of lactones often employs different precursors and chemoenzymatic methods to achieve high enantioselectivity mdpi.commdpi.com.

The table below summarizes the potential of this compound in the applications discussed, noting the lack of specific documented examples in the scientific literature.

Application AreaPotential Role of this compoundDocumented Examples in Literature
Chiral Building Block As a trifunctional synthon for introducing the C3 stereocenter into complex molecules.No specific examples found for this compound.
Total Synthesis of Ushikulide A Could potentially serve as a fragment for the polyketide backbone.Not used in published total syntheses of Ushikulide A. nih.govnih.gov
Novel Synthetic Methodologies Substrate for developing new intramolecular reactions or transformations of its functional groups.No methodologies have been specifically developed using this compound.
Intermediate for Lactones Precursor for various lactone structures through functional group manipulation and cyclization.No specific syntheses of lactones from this compound are documented.

Future Research Directions for 3 Hydroxy 3 Methyl 5 Hexen 2 One

Exploration of Uncatalyzed and Catalyzed Transformations

The reactivity of 3-Hydroxy-3-methyl-5-hexen-2-one (B9407) is governed by its three distinct functional groups, offering a rich field for investigating new chemical transformations. Future studies should systematically explore both uncatalyzed and catalyzed reactions to harness its full synthetic potential.

Key areas for investigation include:

Catalytic Hydrogenation: While catalytic hydrogenation is a common technique for reducing carbon-carbon double bonds, research into the selective hydrogenation of this compound is a promising avenue. Investigations could focus on using transition metal catalysts, such as palladium on alumina (B75360) (Pd/Al₂O₃) or copper-triphenylphosphine hydride complexes, to selectively reduce the alkene without affecting the ketone or hydroxyl groups.

Asymmetric Synthesis: Developing methods for the enantioselective synthesis of derivatives is critical. Techniques like Sharpless asymmetric dihydroxylation could be explored to introduce new chiral centers with high stereocontrol, yielding specific isomers for applications in pharmaceuticals or fragrances. researchgate.net

Oxidation and Reduction: The ketone and hydroxyl groups are prime targets for oxidation and reduction reactions. Research into selective reagents that can transform one group while leaving the others intact would be highly valuable.

Transition Metal Catalysis: The application of versatile transition metals like palladium and iron could lead to novel carbon-carbon bond-forming reactions. For instance, adapting iron-catalyzed coupling reactions could enable the functionalization of the allylic position, creating more complex molecular architectures.

Investigations into Green Chemistry Approaches for Synthesis

Future synthetic strategies for this compound and its precursors must align with the principles of green chemistry to minimize environmental impact and improve efficiency.

Promising research directions include:

Solid Acid Catalysis: Traditional industrial syntheses of similar ketones often rely on mineral acids like sulfuric acid, which generate significant aqueous waste. google.com A key area of future research is the replacement of these with solid acid catalysts, such as polymeric resins (e.g., Amberlyst 15) or catalyst-supported clays. google.com This approach simplifies catalyst separation and reduces corrosive waste streams. google.com

Flow Chemistry and Continuous Processing: Shifting from batch or semi-batch reactors to continuous flow systems offers substantial advantages in safety, scalability, and control. google.com Research into using microreactors for the synthesis of this compound could drastically reduce reaction times and improve yields, as demonstrated for analogous ketone syntheses. google.com

Renewable Feedstocks: A long-term goal is the synthesis of valuable chemicals from renewable resources. rsc.org Future work could investigate pathways to produce this compound or its precursors from biomass-derived molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org

Green Metrics Evaluation: New synthetic routes should be rigorously evaluated using green metrics. rsc.org Calculating the atom economy and E-factor (environmental factor) for any developed process is essential to quantify its sustainability and guide further optimization toward waste reduction. rsc.org

Interactive Table: Green Chemistry Approaches
Research ApproachTraditional MethodGreen AlternativePotential Benefits
Catalysis Mineral Acids (e.g., H₂SO₄) google.comSolid Acid Catalysts (e.g., Amberlyst 15) google.comReduced waste, easier catalyst recovery, less corrosion.
Process Batch/Semi-Batch Reactors google.comContinuous Flow / Microreactors google.comImproved safety, better process control, shorter reaction times, higher throughput.
Feedstock Petroleum-based starting materialsBiomass-derived molecules (e.g., from HMF) rsc.orgUse of renewable resources, potential for a more sustainable lifecycle.
Evaluation Yield-focusedAtom Economy, E-Factor, Lifecycle Analysis rsc.orgHolistic view of sustainability, quantifies waste generation, promotes resource efficiency.

Advanced Mechanistic Elucidation of Key Reactions

A deeper, fundamental understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones.

Future research should focus on:

Computational Modeling: The use of theoretical calculations to model reaction pathways and transition states can provide invaluable insights. This can help predict the outcomes of reactions, understand selectivity, and guide the design of more effective catalysts.

Kinetic Studies: Developing detailed kinetic models for key synthetic steps, similar to what has been done for related aldol (B89426) condensations, would allow for precise process optimization. google.com Understanding how factors like temperature, pressure, and catalyst concentration affect reaction rates is essential for industrial scale-up.

Spectroscopic Analysis: Advanced in-situ spectroscopic techniques can be employed to observe reactive intermediates and follow the course of a reaction in real-time. This provides direct evidence for proposed mechanisms and can help identify unexpected pathways or byproducts.

Expanding Applications in Specialized Chemical Synthesis

Given its unique combination of functional groups, this compound is an attractive building block for the synthesis of more complex and high-value molecules.

Future research should aim to expand its applications in several key areas:

Natural Product Synthesis: The compound's framework can serve as a starting point or key intermediate in the total synthesis of complex natural products that may possess biological activity.

Pharmaceutical Intermediates: It has been identified as a potential precursor in the synthesis of pharmaceutical compounds, such as certain bronchodilators. Further research could explore its use in creating analogues of existing drugs or as an intermediate for entirely new chemical entities, potentially leading to higher-yield synthetic routes.

Combinatorial Chemistry: The reactivity of the compound makes it an ideal substrate for combinatorial synthesis. sigmaaldrich.com By reacting it with a diverse library of reagents, a large number of novel compounds can be rapidly generated and screened for desirable properties, for instance, in drug discovery or materials science.

Flavor and Fragrance Industry: While related ketones are used as flavoring agents, the specific sensory properties of this compound and its derivatives are an area for further exploration. ontosight.ai Stereoselective synthesis could yield isomers with unique and valuable organoleptic profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-3-methyl-5-hexen-2-one, and what key intermediates should be monitored?

  • Methodology : The compound can be synthesized via aldol condensation using methyl vinyl ketone and acetaldehyde derivatives under basic catalysis (e.g., NaOH or KOH). Intermediates such as 3-methyl-5-hexen-2-one should be monitored using thin-layer chromatography (TLC) or GC-MS to confirm reaction progression .
  • Quality Control : Purity can be assessed via HPLC with UV detection (λ = 210–240 nm) and confirmed by comparing retention times with commercial standards (if available).

Q. How can researchers characterize the structural and functional groups of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify hydroxyl (-OH), ketone (C=O), and alkene (C=C) groups. The enol tautomerism of the β-hydroxy ketone may require variable-temperature NMR to resolve splitting patterns .
  • IR Spectroscopy : Confirm hydroxyl (broad peak ~3200 cm1^{-1}) and conjugated ketone (stretch ~1700 cm1^{-1}) .
  • Mass Spectrometry : GC-MS with electron ionization (EI) can detect molecular ion peaks (e.g., m/z 128 for the parent ion) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

  • Stability Protocols : Store under inert gas (N2_2) at −20°C in amber vials to prevent oxidation of the alkene moiety and keto-enol tautomerization. Avoid prolonged exposure to high pH (>10), which may catalyze decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomerism or stereoisomerism?

  • Methodology :

  • For tautomerism (keto vs. enol forms), use 1H^1H-NMR in DMSO-d6_6 to stabilize the enol form or DFT computational modeling to predict dominant tautomers under specific conditions .
  • For stereoisomerism (e.g., E/Z isomers), employ chiral HPLC columns (e.g., Chiralpak® IA) or derivatize with chiral auxiliaries (e.g., Mosher’s acid) for enantiomeric resolution .
    • Data Validation : Cross-validate findings with independent techniques (e.g., X-ray crystallography if crystals are obtainable) .

Q. What experimental designs are optimal for studying the compound’s reactivity in enzyme inhibition assays?

  • Assay Design :

  • Use fluorescence-based assays to monitor interactions with enzymes like dehydrogenases or oxidoreductases. Pre-incubate the compound with NADH/NAD+^+ cofactors to assess redox-dependent inhibition .
  • Employ Michaelis-Menten kinetics to determine inhibition constants (Ki_i) and mechanism (competitive vs. non-competitive). Include controls with known inhibitors (e.g., 3-hydroxyflavone derivatives) .
    • Troubleshooting : Account for solvent effects (e.g., DMSO concentration ≤1% v/v) to avoid false positives .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Root-Cause Analysis :

  • Compare assay conditions (pH, temperature, buffer composition) that may alter compound stability or enzyme affinity .
  • Validate purity using orthogonal methods (e.g., LC-MS vs. NMR) to rule out batch-to-batch variability .
    • Best Practices : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility. Share raw datasets (spectra, chromatograms) via repositories like PubChem or Zenodo .

Q. What strategies are recommended for investigating the compound’s environmental degradation products?

  • Degradation Studies :

  • Simulate environmental conditions (e.g., UV light, pH 7–9) and analyze products via LC-QTOF-MS. Prioritize identifying hydroxylated or epoxidized derivatives .
  • Use isotopically labeled 13C^{13}C-3-Hydroxy-3-methyl-5-hexen-2-one to trace metabolic pathways in microbial degradation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.